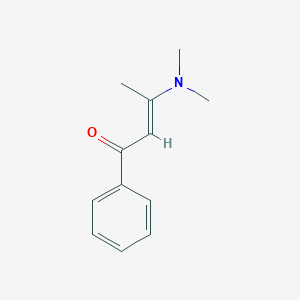
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide, commonly known as A-317491, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-317491 is a selective antagonist of the P2X3 receptor, which is involved in pain signaling. In
Wissenschaftliche Forschungsanwendungen
A-317491 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. A-317491 has also been investigated for its potential use in treating bladder disorders, such as interstitial cystitis. Furthermore, A-317491 has been studied for its potential use in treating addiction and withdrawal symptoms.
Wirkmechanismus
A-317491 is a selective antagonist of the P2X3 receptor, which is involved in pain signaling. By blocking the P2X3 receptor, A-317491 reduces the transmission of pain signals, thereby reducing pain. The P2X3 receptor is also involved in the regulation of bladder function, making A-317491 a potential treatment for bladder disorders.
Biochemical and Physiological Effects:
A-317491 has been shown to be well-tolerated in animal studies, with no significant adverse effects. In addition to its pain-relieving effects, A-317491 has also been shown to reduce inflammation and oxidative stress. A-317491 has also been shown to improve bladder function in animal models of bladder disorders.
Vorteile Und Einschränkungen Für Laborexperimente
A-317491 is a useful tool for studying the P2X3 receptor and its role in pain signaling and bladder function. Its selectivity for the P2X3 receptor makes it a valuable compound for investigating the physiological effects of blocking this receptor. However, A-317491 has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
Future research on A-317491 could focus on its potential therapeutic applications in humans, particularly in the treatment of pain and bladder disorders. Further studies could also investigate the underlying mechanisms of A-317491's effects on inflammation and oxidative stress. Additionally, research could explore the development of more potent and stable P2X3 receptor antagonists for use in scientific research and potential clinical applications.
In conclusion, A-317491 is a promising compound for scientific research due to its potential therapeutic applications and selectivity for the P2X3 receptor. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of A-317491 involves several steps. The first step is the reaction of 4-acetylphenylamine with 4-methoxyphenyl chloroformate to form N-(4-acetylphenyl)-4-methoxyphenylcarbamate. This intermediate is then reacted with 2-(chloromethyl)ethanesulfonamide to form the final product, A-317491. The synthesis of A-317491 has been optimized to increase yield and purity, making it a viable compound for scientific research.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13(19)14-3-5-15(6-4-14)18-24(20,21)12-11-23-17-9-7-16(22-2)8-10-17/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMJCUWAYJGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)


amine](/img/structure/B2837312.png)



![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)
